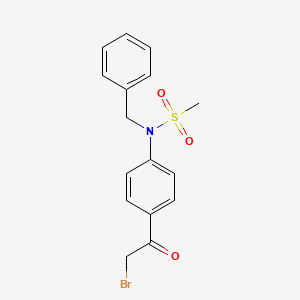

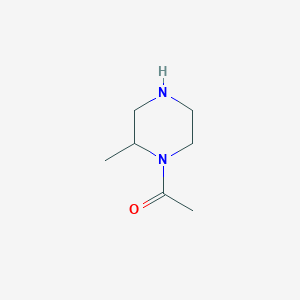

![molecular formula C9H16N2O B3081739 N-[(3S)-piperidin-3-yl]cyclopropanecarboxamide CAS No. 1109791-16-3](/img/structure/B3081739.png)

N-[(3S)-piperidin-3-yl]cyclopropanecarboxamide

Overview

Description

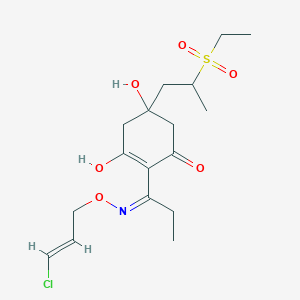

“N-[(3S)-piperidin-3-yl]cyclopropanecarboxamide” is a compound that contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products . The compound also contains a cyclopropane ring, which is a three-membered ring structure. This structure is known for its strain and reactivity .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the piperidine ring, possibly through a cyclization reaction, and the formation of the cyclopropane ring . The carboxamide group could be introduced through a reaction with an amine .Molecular Structure Analysis

The compound contains a piperidine ring, a cyclopropane ring, and a carboxamide group . The stereochemistry at the 3-position of the piperidine ring is specified as S, meaning that the substituents around this carbon atom are arranged in a counterclockwise direction when viewed from the direction such that the lowest priority group (usually hydrogen) is pointing away from the viewer.Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo chemical reactions. The piperidine ring could undergo reactions at the nitrogen atom, such as alkylation or acylation . The cyclopropane ring is strained and could potentially undergo ring-opening reactions . The carboxamide group could participate in reactions such as hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including the positions of the functional groups and the stereochemistry of the molecule .Scientific Research Applications

- Targeting GPCRs : Piperidinyl cyclopropanecarboxamide derivatives have shown promise as ligands for G protein-coupled receptors (GPCRs). Researchers explore their potential in drug discovery, especially for neurological disorders, pain management, and inflammation modulation .

- Antiviral Agents : Some derivatives exhibit antiviral activity by inhibiting viral enzymes or interfering with viral replication. Investigating their efficacy against specific viruses is an ongoing area of interest .

- Bioimaging : Fluorescent molecules play a crucial role in biological imaging. Piperidinyl cyclopropanecarboxamide derivatives can be modified to serve as fluorescent probes for visualizing cellular processes, protein localization, and drug distribution .

- Polymer Synthesis : Incorporating piperidinyl cyclopropanecarboxamide moieties into polymers can enhance their mechanical properties, stability, and solubility. These modified polymers find applications in drug delivery, coatings, and materials engineering .

- Asymmetric Synthesis : Piperidinyl cyclopropanecarboxamide derivatives act as organocatalysts in asymmetric reactions. Their chiral centers enable enantioselective transformations, making them valuable tools for synthetic chemists .

- Secondary Structure Modulation : Researchers explore these compounds as building blocks for designing peptide mimetics and foldamers. By mimicking peptide structures, they can influence protein-protein interactions and biological processes .

- Insecticides and Herbicides : Piperidinyl cyclopropanecarboxamide derivatives have been investigated for their pesticidal properties. Their mode of action and selectivity against pests make them interesting candidates for crop protection .

Medicinal Chemistry and Drug Development

Fluorescent Probes and Imaging

Materials Science

Organocatalysis

Peptide Mimetics and Foldamers

Agrochemicals and Pest Control

Future Directions

properties

IUPAC Name |

N-[(3S)-piperidin-3-yl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c12-9(7-3-4-7)11-8-2-1-5-10-6-8/h7-8,10H,1-6H2,(H,11,12)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOXSBDNCEBIBQH-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)NC(=O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)NC(=O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3S)-piperidin-3-yl]cyclopropanecarboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

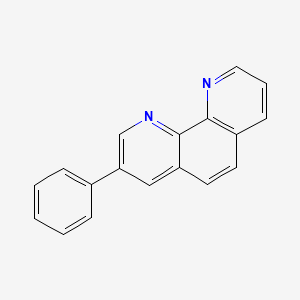

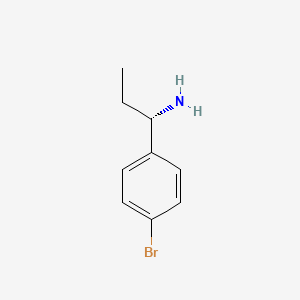

![(3'-Chloro-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B3081676.png)

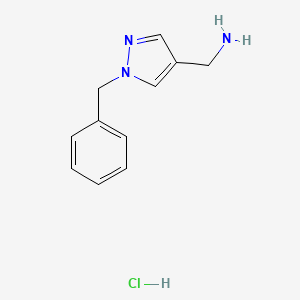

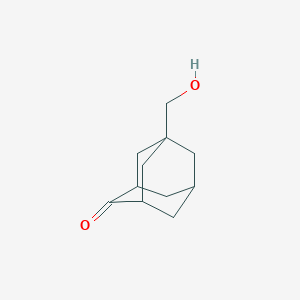

![2-[(4R)-4,5-Dihydro-4-(phenylmethyl)-2-oxazolyl]pyridine](/img/structure/B3081701.png)

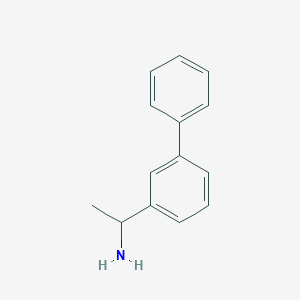

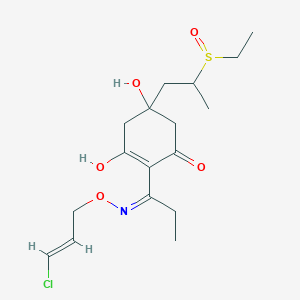

![1-{[(3-Fluorophenyl)carbonyl]oxy}pyrrolidine-2,5-dione](/img/structure/B3081730.png)

![1-[(4-Isothiocyanatophenyl)sulfonyl]-4-methylpiperidine](/img/structure/B3081757.png)